3-methyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
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Description
The compound “3-methyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Scientific Research Applications
- Thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound of interest, have been investigated for their antimycobacterial properties. Some derivatives exhibit significant activity against Mycobacterium tuberculosis H37Ra . Further research in this area could lead to novel antitubercular agents.
- The compound’s structure suggests potential catalytic applications. Researchers have explored the protodeboronation of alkyl boronic esters, and while this specific compound hasn’t been studied in this context, similar thieno[2,3-d]pyrimidin-4(3H)-ones could be useful in catalytic reactions .
- Structural analogs of piracetam, such as 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides (related to our compound), have been synthesized. Piracetam analogs are known for their potential cognitive-enhancing effects. Investigating the neuroprotective properties of our compound could be valuable .
- Our compound’s unique structure could serve as a starting point for drug design. Computational studies, molecular docking, and structure-activity relationship analyses may identify potential targets and optimize its pharmacological properties .
Antitubercular Activity
Catalysis and Organic Synthesis
Cognitive Enhancement and Neuroprotection
Drug Design and Optimization
properties
IUPAC Name |
3-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-20-17(23)16-14(8-10-24-16)19-18(20)25-11-12-4-6-13(7-5-12)21-9-2-3-15(21)22/h4-8,10H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYODHBXBJOQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one |
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